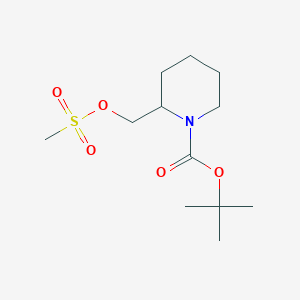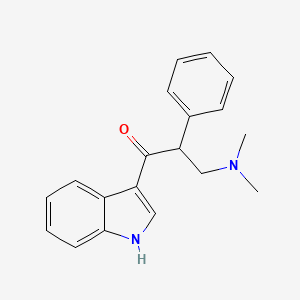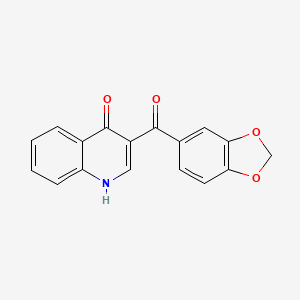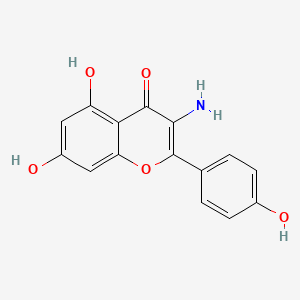
4H-1-Benzopyran-4-one, 3-amino-5,7-dihydroxy-2-(4-hydroxyphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one: is a complex organic compound with a unique structure that includes multiple hydroxyl groups and an amino group attached to a chromenone backbone. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with 2,6-dihydroxyacetophenone and 4-hydroxybenzaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate chalcone.
Cyclization: The chalcone intermediate is then subjected to cyclization using an acid catalyst, such as hydrochloric acid, to form the chromenone structure.
Amination: Finally, the amino group is introduced through an amination reaction using ammonia or an amine derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-Amino-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents such as acyl chlorides or sulfonyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Acylated or sulfonated derivatives.
科学的研究の応用
3-Amino-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
作用機序
The mechanism of action of 3-Amino-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.
Anticancer Activity: The compound can induce apoptosis in cancer cells by activating intrinsic and extrinsic apoptotic pathways.
類似化合物との比較
Similar Compounds
3,5-Dihydroxy-2-(4-hydroxyphenyl)chromen-4-one: Lacks the amino group, which may result in different biological activities.
5,7-Dihydroxy-2-(4-hydroxyphenyl)chromen-4-one: Similar structure but without the amino group, leading to variations in reactivity and applications.
3-Amino-7-hydroxy-2-(4-hydroxyphenyl)chromen-4-one: Similar but with different positioning of the hydroxyl groups, affecting its chemical properties.
Uniqueness
The presence of both amino and multiple hydroxyl groups in 3-Amino-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one makes it unique in terms of its reactivity and potential biological activities. This combination of functional groups allows for diverse chemical modifications and interactions with biological targets, enhancing its versatility in research and industrial applications.
特性
CAS番号 |
681016-83-1 |
|---|---|
分子式 |
C15H11NO5 |
分子量 |
285.25 g/mol |
IUPAC名 |
3-amino-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C15H11NO5/c16-13-14(20)12-10(19)5-9(18)6-11(12)21-15(13)7-1-3-8(17)4-2-7/h1-6,17-19H,16H2 |
InChIキー |
ZKFDJKGUTIWGRG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3aR,4S,5R,6aS)-5-((tert-Butyldimethylsilyl)oxy)-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B15063480.png)

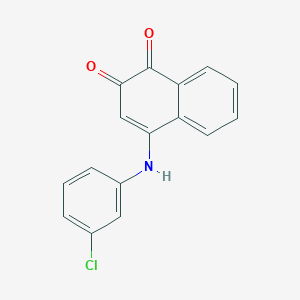

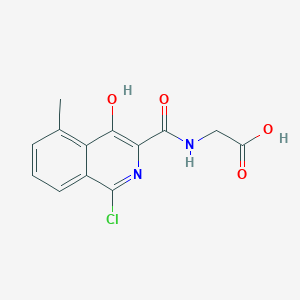

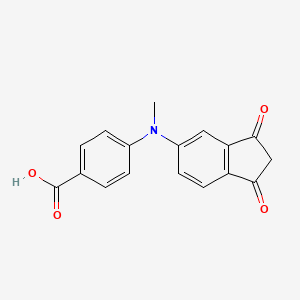
![7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine hydrochloride](/img/structure/B15063525.png)
![1-Ethyl-4-phenyl-6,7-dihydrofuro[3,2-g]quinazolin-2(1H)-one](/img/structure/B15063532.png)

